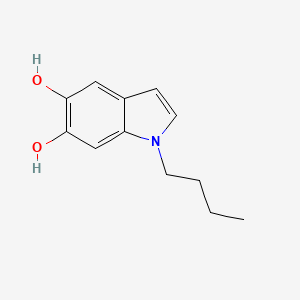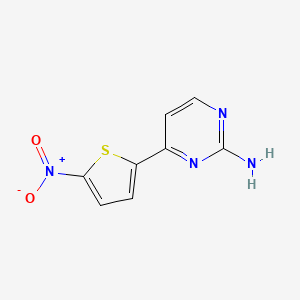![molecular formula C14H12F2O B13095684 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol is an organic compound that features a biphenyl structure with two fluorine atoms at the 3’ and 5’ positions and an ethanol group attached to the 2-position of the biphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Reduction: The final step involves the reduction of the intermediate compound to introduce the ethanol group.
Industrial Production Methods
Industrial production of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol may involve large-scale application of the above synthetic routes with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Amines, ethers, thioethers
科学研究应用
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol has several applications in scientific research:
作用机制
The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The ethanol group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)amine: Similar structure but with an amine group instead of an ethanol group.
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol is unique due to the presence of both fluorine atoms and an ethanol group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the ethanol group provides additional functional versatility .
属性
分子式 |
C14H12F2O |
|---|---|
分子量 |
234.24 g/mol |
IUPAC 名称 |
2-[2-(3,5-difluorophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H12F2O/c15-12-7-11(8-13(16)9-12)14-4-2-1-3-10(14)5-6-17/h1-4,7-9,17H,5-6H2 |
InChI 键 |
BTUZVEBZMLYTHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCO)C2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
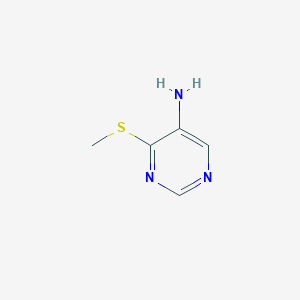

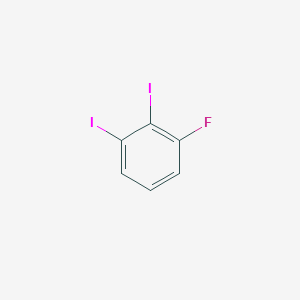
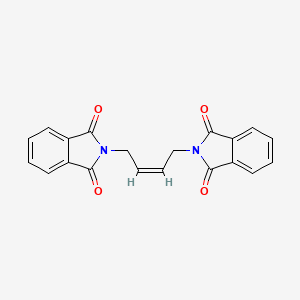
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)

![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
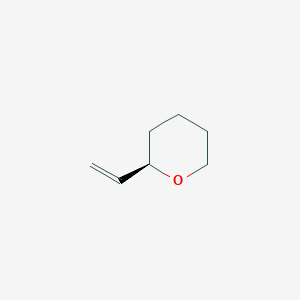
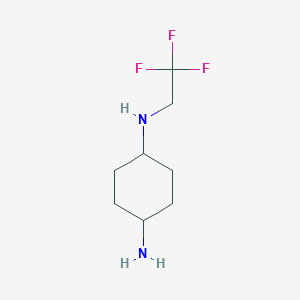
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
